molecular formula C12H14Cl2N2O2 B1618578 2',6'-Dichloro-2-morpholinoacetanilide CAS No. 67624-90-2

2',6'-Dichloro-2-morpholinoacetanilide

Cat. No.: B1618578
CAS No.: 67624-90-2
M. Wt: 289.15 g/mol
InChI Key: UBIWBGWRYUMRCR-UHFFFAOYSA-N
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Description

2',6'-Dichloro-2-morpholinoacetanilide is a synthetic organic compound characterized by a dichlorophenyl group substituted with a morpholinoacetanilide moiety. Key identifiers include:

  • Synonyms: 1-(2,6-Dichlorophenyl)-2-hydroxyethanone, 2',6'-Dichloro-2-hydroxyacetophenone .
  • Molecular Formula: C₁₂H₁₄Cl₂N₂O₂ (inferred from structural analogs).
  • CAS Registry Number: 688361-22-0 .
  • InChIKey: FFBWGIPPOPTJSK-UHFFFAOYSA-N .

The compound features a morpholino ring (a six-membered amine-containing heterocycle) attached to an acetanilide backbone, with chlorine atoms at the 2' and 6' positions of the phenyl ring.

Properties

CAS No.

67624-90-2

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-morpholin-2-ylacetamide

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(14)12(9)16-11(17)6-8-7-15-4-5-18-8/h1-3,8,15H,4-7H2,(H,16,17)

InChI Key

UBIWBGWRYUMRCR-UHFFFAOYSA-N

SMILES

C1COC(CN1)CC(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1COC(CN1)CC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Diethylamino)-2',6'-acetoxylidide (CAS 137-58-6)
  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.34 g/mol .
  • Key Substituents: Diethylamino group, acetoxy group, and dimethylphenyl ring.
  • Applications : Local anesthetic (e.g., Anbesol, Cappicaine) .
  • Physical Properties :
    • Water solubility (log₁₀WS): -1.77 (low solubility) .
    • Boiling point: 672.84 K; Melting point: 874.39 K .

Comparison :

  • Structural Differences: The diethylamino group in 2-(Diethylamino)-2',6'-acetoxylidide enhances basicity and lipid solubility, favoring rapid tissue penetration in anesthetic applications.
  • Lipophilicity : The dichloro substituents in the target compound likely increase lipophilicity compared to the dimethyl groups in 2',6'-acetoxylidide, affecting bioavailability and metabolic stability.
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide (CAS 1706459-63-3)
  • Molecular Formula : C₁₃H₁₆ClN₂O₃
  • Molecular Weight : 284.74 g/mol .
  • Key Substituents: Chlorophenoxymethyl group, morpholino ring, and acetamide.
  • Applications : Pharmaceutical intermediate (exact use unspecified) .

Comparison :

  • Acetanilide’s aromatic amine may enhance π-π stacking interactions, whereas acetamide’s carbonyl group could increase polarity.
General Morpholino-Containing Analogs

Morpholino derivatives are widely used in drug design due to their balanced solubility and hydrogen-bonding capacity. For example:

  • Morpholine itself : A simple heterocycle used as a solvent or base.
  • Fexinidazole (antiparasitic drug): Incorporates morpholino groups to enhance solubility and target binding.

Key Differences :

  • Chlorination: The dichloro substitution in 2',6'-Dichloro-2-morpholinoacetanilide may confer higher metabolic stability compared to non-halogenated morpholino analogs.

Data Table: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log₁₀WS Applications
2',6'-Dichloro-2-morpholinoacetanilide C₁₂H₁₄Cl₂N₂O₂ ~301.16 (calculated) Dichlorophenyl, morpholino N/A Pharmaceutical intermediate
2-(Diethylamino)-2',6'-acetoxylidide C₁₄H₂₂N₂O 234.34 Diethylamino, acetoxy -1.77 Local anesthetic
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide C₁₃H₁₆ClN₂O₃ 284.74 Chlorophenoxymethyl, acetamide N/A Intermediate

Research Findings and Implications

  • Hydrogen-Bonding Patterns: The morpholino group in 2',6'-Dichloro-2-morpholinoacetanilide likely participates in directional hydrogen bonds, influencing crystal packing and solubility . This contrasts with 2',6'-acetoxylidide’s reliance on van der Waals interactions due to its alkylamino groups .
  • Pharmacological Potential: While 2-(Diethylamino)-2',6'-acetoxylidide is clinically established, the target compound’s dichloro and morpholino groups may offer novel bioactivity profiles, warranting further exploration in drug discovery.

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